5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)
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Overview
Description
5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is a chemical compound with the molecular formula C6H8N2O2. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylisoxazole-5-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N,N-dimethylisoxazole-5-carboxylic acid.
Reduction: N,N-dimethylisoxazole-5-amine.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N,5-Dimethylisoxazole-3-carboxamide: Another isoxazole derivative with similar chemical properties.
Thiazole Carboxamide Derivatives: These compounds also exhibit biological activities and are used in similar applications.
Uniqueness
5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
IUPAC Name |
N,N-dimethyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGOJJPVMFOGKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=NO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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